molecular formula C11H13N5OS B6440117 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,2,3-thiadiazole CAS No. 2548985-41-5

5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,2,3-thiadiazole

Cat. No.: B6440117
CAS No.: 2548985-41-5
M. Wt: 263.32 g/mol
InChI Key: BCEIZSKSWTVCRC-UHFFFAOYSA-N
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Description

5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,2,3-thiadiazole is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an azetidine ring, and a thiadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,2,3-thiadiazole typically involves multiple steps, each requiring specific reagents and conditions:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, followed by subsequent functionalization to introduce the 1H-imidazol-1-yl group.

    Synthesis of the Azetidine Ring: The azetidine ring is formed via the cyclization of appropriate precursors, such as 3-chloropropylamine, under basic conditions.

    Coupling of the Imidazole and Azetidine Rings: The imidazole and azetidine rings are coupled through a nucleophilic substitution reaction, where the imidazole nitrogen attacks the carbonyl carbon of the azetidine precursor.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of thiosemicarbazide with appropriate aldehydes or ketones.

    Final Coupling and Functionalization: The final step involves coupling the thiadiazole ring with the previously formed intermediate, followed by functionalization to introduce the 4-methyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The imidazole and azetidine rings can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole and azetidine derivatives.

Scientific Research Applications

5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,2,3-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the azetidine and thiadiazole rings can interact with various biological macromolecules, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole-4-methyl-1,2,3-thiadiazole: Lacks the azetidine ring, resulting in different biological activities.

    3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl-1,2,3-thiadiazole: Similar structure but without the 4-methyl group, which can affect its reactivity and biological properties.

Uniqueness

The unique combination of the imidazole, azetidine, and thiadiazole rings in 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,2,3-thiadiazole imparts distinct chemical and biological properties that are not observed in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[3-(imidazol-1-ylmethyl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5OS/c1-8-10(18-14-13-8)11(17)16-5-9(6-16)4-15-3-2-12-7-15/h2-3,7,9H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEIZSKSWTVCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC(C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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